2-O-Benzoyl-3-O-t-butyldiphenylsilyl-L-threono lactone
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Overview
Description
2-O-Benzoyl-3-O-t-butyldiphenylsilyl-L-threono lactone is a purine nucleoside analog. Purine nucleoside analogs are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of these compounds often rely on the inhibition of DNA synthesis and the induction of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of organic solvents and catalysts to facilitate the protection and deprotection steps .
Industrial Production Methods
While specific industrial production methods for 2-O-Benzoyl-3-O-t-butyldiphenylsilyl-L-threono lactone are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
2-O-Benzoyl-3-O-t-butyldiphenylsilyl-L-threono lactone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s activity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form .
Scientific Research Applications
2-O-Benzoyl-3-O-t-butyldiphenylsilyl-L-threono lactone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Investigated for its effects on cellular processes, particularly DNA synthesis and apoptosis.
Medicine: Explored for its potential as an anticancer agent, targeting specific types of cancer cells.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mechanism of Action
The mechanism of action of 2-O-Benzoyl-3-O-t-butyldiphenylsilyl-L-threono lactone involves its role as a purine nucleoside analog. It inhibits DNA synthesis by incorporating into the DNA strand, leading to chain termination. This inhibition triggers apoptosis, particularly in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 2-O-Benzoyl-3-O-t-butyldiphenylsilyl-L-threono lactone
- This compound analogs
Uniqueness
This compound is unique due to its specific structure, which allows it to effectively inhibit DNA synthesis and induce apoptosis. Its combination of benzoyl and t-butyldiphenylsilyl groups provides distinct chemical properties that differentiate it from other purine nucleoside analogs .
Properties
Molecular Formula |
C27H28O5Si |
---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
[(3S)-4-[tert-butyl(diphenyl)silyl]oxy-2-oxooxolan-3-yl] benzoate |
InChI |
InChI=1S/C27H28O5Si/c1-27(2,3)33(21-15-9-5-10-16-21,22-17-11-6-12-18-22)32-23-19-30-26(29)24(23)31-25(28)20-13-7-4-8-14-20/h4-18,23-24H,19H2,1-3H3/t23?,24-/m0/s1 |
InChI Key |
GUODUPSDXSKDBC-CGAIIQECSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3COC(=O)[C@H]3OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3COC(=O)C3OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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